3-Cyclopentyl-N-methoxy-N-methylpropanamide
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Overview
Description
Preparation Methods
The synthesis of 3-Cyclopentyl-N-methoxy-N-methylpropanamide involves several steps. One common synthetic route includes the reaction of cyclopentylamine with methoxyacetyl chloride under controlled conditions to form the desired product . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Cyclopentyl-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Cyclopentyl-N-methoxy-N-methylpropanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. It is known to inhibit RNA polymerase I transcription, which is crucial for the synthesis of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis and ultimately induces apoptosis in cancer cells. The compound’s molecular targets include RNA polymerase I and associated transcription factors.
Comparison with Similar Compounds
3-Cyclopentyl-N-methoxy-N-methylpropanamide can be compared with other similar compounds, such as:
N-methoxy-N-methylacetamide: This compound has a similar structure but lacks the cyclopentyl group, which may affect its biological activity.
N-methoxy-N-methylpropionamide: Similar to this compound but with a different alkyl chain length, influencing its reactivity and applications.
Properties
IUPAC Name |
3-cyclopentyl-N-methoxy-N-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-11(13-2)10(12)8-7-9-5-3-4-6-9/h9H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNIXHIUHZMCJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1CCCC1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673686 |
Source
|
Record name | 3-Cyclopentyl-N-methoxy-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221341-52-1 |
Source
|
Record name | 3-Cyclopentyl-N-methoxy-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.